

An In-depth Technical Guide to Benzofuran-2,3-dione and its Synonyms

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Compound of Interest

Compound Name: *Benzofuran-2,3-dione*

Cat. No.: *B1329812*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Benzofuran-2,3-dione**, a heterocyclic organic compound with significant interest in medicinal chemistry and drug development. It covers its nomenclature, physicochemical properties, synthesis protocols, and its role in biological pathways.

Nomenclature and Synonyms

Benzofuran-2,3-dione is known by several synonyms in scientific literature and chemical databases. Establishing a clear understanding of these names is crucial for comprehensive literature searches and unambiguous communication.

Table 1: Synonyms and Identifiers for **Benzofuran-2,3-dione**

Name Type	Name	Source/Identifier
Systematic Name	Benzofuran-2,3-dione	IUPAC
Common Name	Coumarandione	Trivial
Alternative Name	2,3-Benzofurandione	Chemical Abstracts Service
Alternative Name	1-Benzofuran-2,3-dione	
CAS Number	4732-72-3	
Molecular Formula	C ₈ H ₄ O ₃	
Molecular Weight	148.12 g/mol	
InChI Key	UUISWLJHAJBRAA-UHFFFAOYSA-N	

Physicochemical Properties

A summary of the key physicochemical properties of **Benzofuran-2,3-dione** is presented below. These properties are essential for its handling, formulation, and in silico modeling.

Table 2: Physicochemical Data of **Benzofuran-2,3-dione**

Property	Value	Notes
Appearance	Yellow to orange solid	
Melting Point	132-134 °C	
Solubility	Soluble in organic solvents like DMSO, DMF, and acetone.	Sparingly soluble in water.
Purity	Typically >97% for commercial samples	Can be purified by recrystallization.

Synthesis of Benzofuran-2,3-dione: Experimental Protocol

The synthesis of **Benzofuran-2,3-dione** can be achieved through a multi-step process starting from readily available precursors. A common and effective method involves the cyclization of 2-hydroxyphenylacetic acid to form benzofuran-2(3H)-one, followed by oxidation.

Step 1: Synthesis of 2-Hydroxyphenylacetic Acid

This precursor can be synthesized from o-chlorophenylacetic acid via a nucleophilic aromatic substitution reaction.

- Materials:
 - o-Chlorophenylacetic acid
 - Sodium hydroxide (NaOH)
 - Copper(I) oxide (Cu_2O) or other copper catalyst
 - Hydrochloric acid (HCl)
 - Water
 - Autoclave or a sealed reaction vessel
- Procedure:
 - In a high-pressure reaction vessel, dissolve o-chlorophenylacetic acid and a molar excess of sodium hydroxide in water.
 - Add a catalytic amount of copper(I) oxide.
 - Seal the vessel and heat the mixture to approximately 200°C for 10-12 hours with stirring.
 - After cooling to room temperature, carefully open the vessel and transfer the reaction mixture to a beaker.
 - Acidify the solution with concentrated hydrochloric acid until a pH of 1-2 is reached, leading to the precipitation of 2-hydroxyphenylacetic acid.
 - Cool the mixture in an ice bath to maximize precipitation.

- Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of Benzofuran-2(3H)-one (Coumaran-2-one)

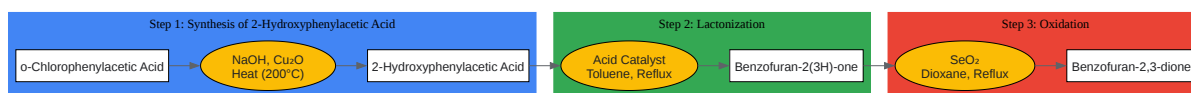
This step involves the intramolecular esterification (lactonization) of 2-hydroxyphenylacetic acid.

- Materials:
 - 2-Hydroxyphenylacetic acid
 - Toluene or another suitable water-carrying agent
 - Silica sulfonic acid or another acid catalyst
 - Dean-Stark apparatus
- Procedure:
 - To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 2-hydroxyphenylacetic acid and toluene.
 - Add a catalytic amount of silica sulfonic acid.
 - Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap.
 - Continue the reaction until no more water is collected (typically 3-4 hours).
 - Cool the reaction mixture to room temperature.
 - Filter to recover the catalyst.
 - Remove the toluene under reduced pressure to yield crude benzofuran-2(3H)-one. The product can be purified by distillation or recrystallization.

Step 3: Oxidation to Benzofuran-2,3-dione (Coumarandione)

The final step is the oxidation of the methylene group at the 3-position of benzofuran-2(3H)-one.

- Materials:
 - Benzofuran-2(3H)-one
 - Selenium dioxide (SeO_2) or another suitable oxidizing agent
 - Dioxane or acetic acid as a solvent
- Procedure:
 - Dissolve benzofuran-2(3H)-one in a suitable solvent such as dioxane or acetic acid in a round-bottom flask.
 - Add a stoichiometric amount of selenium dioxide.
 - Heat the mixture to reflux with stirring for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
 - After the reaction is complete, cool the mixture and filter to remove the selenium byproduct.
 - Remove the solvent under reduced pressure.
 - The crude **Benzofuran-2,3-dione** can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).



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Caption: Synthetic workflow for **Benzofuran-2,3-dione**.

Biological Activity and Signaling Pathways

Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. **Benzofuran-2,3-dione** and its analogs have been shown to act as enzyme inhibitors and can modulate key cellular signaling pathways involved in cell survival and apoptosis.

Enzyme Inhibition

Benzofuran-2,3-dione and structurally related compounds have been identified as inhibitors of several classes of enzymes, including:

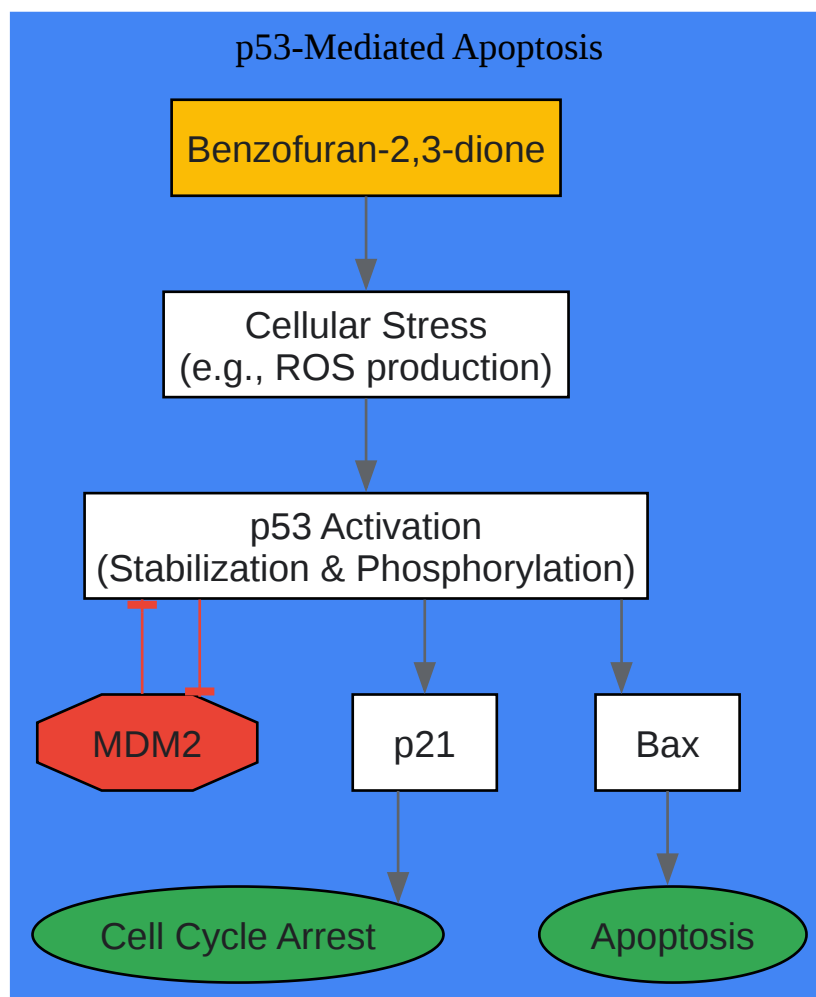
- **Serine Proteases:** The electrophilic dicarbonyl system of **Benzofuran-2,3-dione** can react with the active site serine residue of proteases, leading to their inhibition.
- **Kinases:** Certain benzofuran derivatives have been shown to inhibit protein kinases that are crucial for cancer cell proliferation and survival.

Modulation of Signaling Pathways

Emerging evidence suggests that benzofuran derivatives can exert their biological effects by modulating critical signaling pathways. Two of the most relevant pathways are the p53 and NF- κ B signaling cascades.

The p53 tumor suppressor protein plays a central role in preventing cancer formation. Upon cellular stress, such as DNA damage, p53 is activated and can induce cell cycle arrest,

apoptosis, or senescence. Some benzofuran derivatives have been shown to induce apoptosis in a p53-dependent manner. While the exact mechanism for **Benzofuran-2,3-dione** is still under investigation, a plausible mechanism involves the induction of cellular stress, leading to the stabilization and activation of p53.

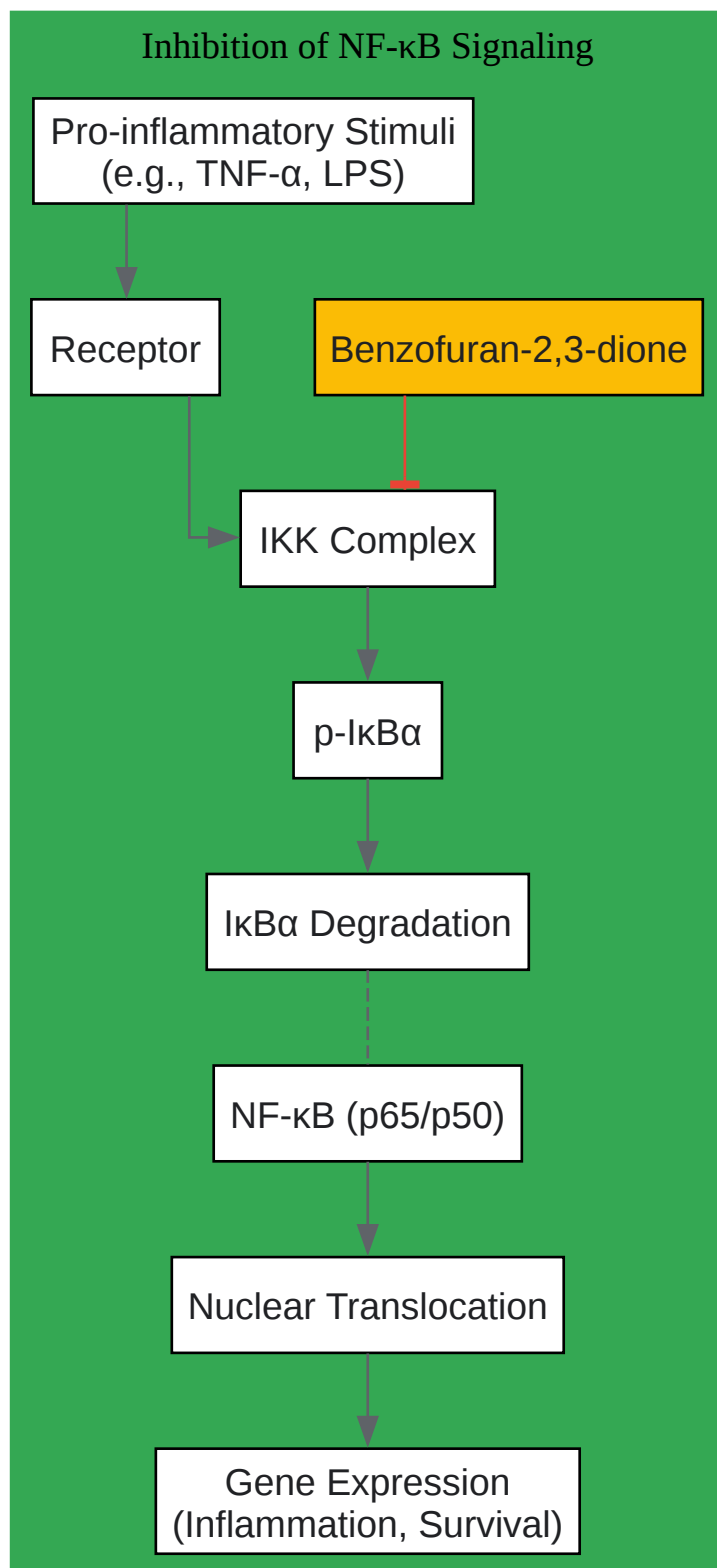


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Caption: Postulated p53 signaling pathway modulation.

The Nuclear Factor-kappa B (NF- κ B) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Aberrant NF- κ B activation is associated with cancer and inflammatory diseases. Several benzofuran derivatives have been reported to inhibit the NF- κ B signaling pathway. This inhibition can occur at different levels, such as

preventing the degradation of the I κ B α inhibitor protein, thereby sequestering NF- κ B in the cytoplasm.



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Caption: Postulated NF-κB signaling pathway inhibition.

Conclusion

Benzofuran-2,3-dione and its derivatives represent a promising class of compounds with significant potential in drug discovery. Their synthesis, while requiring multiple steps, is achievable through established organic chemistry methodologies. The ability of these compounds to interact with key biological targets and modulate critical signaling pathways, such as p53 and NF-κB, underscores their importance for further investigation in the development of novel therapeutics for cancer and inflammatory diseases. This guide provides a foundational resource for researchers embarking on the study of this fascinating and biologically active scaffold.

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